![molecular formula C8H5BrN2O2S B1444652 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS No. 946884-41-9](/img/structure/B1444652.png)
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Descripción general
Descripción
“4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is a chemical compound with the molecular formula C8H5BrN2O2S . It is a solid substance with a melting point of 167 - 169°C .
Molecular Structure Analysis
The InChI code for “4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is a solid substance with a melting point of 167 - 169°C . It has a molecular weight of 273.11 . The compound’s InChI code is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H .Aplicaciones Científicas De Investigación
Photodynamic Therapy
The compound 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, due to its structural similarity to 1,3,4-thiadiazole derivatives, has potential applications in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine substituted with 1,3,4-thiadiazole derivatives revealed remarkable properties as Type II photosensitizers, which are crucial for effective photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole, including compounds structurally related to 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, have shown significant antimicrobial activity. Research on various 1,3,4-thiadiazole derivatives demonstrated substantial antibacterial activity against gram-positive and gram-negative bacteria and antifungal activity against fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Organic Photovoltaics
Thiadiazole derivatives are also explored in the field of organic photovoltaics due to their promising electronic properties. A study on thiophene-based π-conjugated polymers containing thiadiazole moieties showed that these materials could achieve high open-circuit voltage values in polymer solar cells. The introduction of thiadiazole units into the polymer backbone was found to lower the highest occupied molecular orbital energy levels, contributing to higher voltage outputs in solar cells, indicating potential applications in energy conversion technologies (Higashihara et al., 2012).
Corrosion Inhibition
Another application of thiadiazole derivatives is in the field of corrosion inhibition. Studies utilizing quantum chemical and molecular dynamics simulation have shown that thiadiazole derivatives exhibit excellent performance in inhibiting the corrosion of metals such as iron. These compounds bind strongly to metal surfaces, providing a protective layer that significantly reduces corrosion rates. This makes them suitable for use in various industrial applications to enhance the longevity and reliability of metal components (Kaya et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-7-10-11-8(14-7)13-6-3-1-5(12)2-4-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKMMCHFUZBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

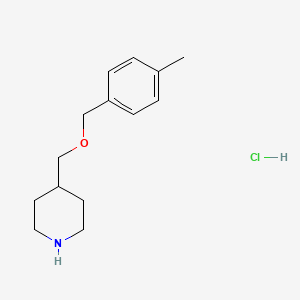
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
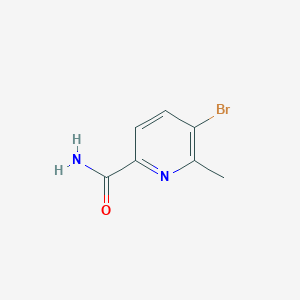
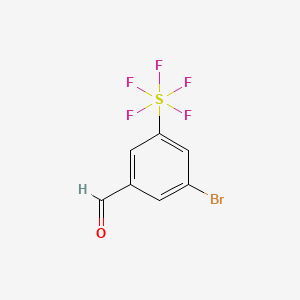
![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
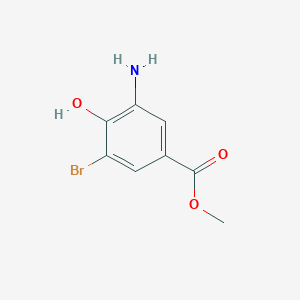
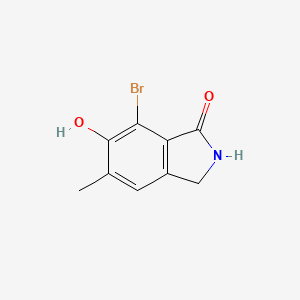
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)
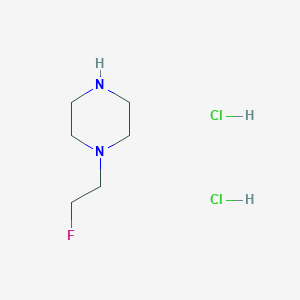
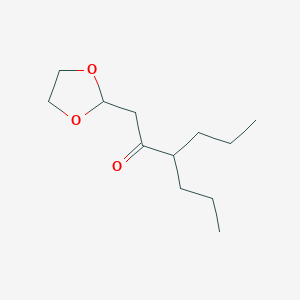
![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)
![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)
